molecular formula C17H25FN2 B5705963 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine

1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine

Cat. No. B5705963
M. Wt: 276.4 g/mol
InChI Key: RKQADKJEAHNBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohexylmethyl)-4-(2-fluorophenyl)piperazine (CFPP) is a chemical compound that belongs to the piperazine class of compounds. It is a psychoactive drug that has been studied for its potential use in the treatment of various mental health disorders. CFPP has been found to have a unique mechanism of action that sets it apart from other drugs in its class.

Mechanism of Action

1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the dopamine D2 receptor. The serotonin 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress. By acting as a partial agonist at this receptor, 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine may help to regulate these processes. The dopamine D2 receptor is involved in the regulation of reward and motivation. By acting as an antagonist at this receptor, 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine may help to reduce the symptoms of addiction and substance abuse.
Biochemical and Physiological Effects
1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may help to regulate mood and reduce the symptoms of mental health disorders. 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine has also been found to have anxiolytic and antidepressant effects, which may make it a promising candidate for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine has a number of advantages and limitations for lab experiments. One advantage is that it has a unique mechanism of action that sets it apart from other drugs in its class. This may make it a promising candidate for the treatment of mental health disorders. Another advantage is that it has been shown to have anxiolytic and antidepressant effects, which may make it a useful tool for studying the mechanisms of anxiety and depression. One limitation is that 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine has not yet been extensively studied in humans, so its safety and efficacy are not well established.

Future Directions

There are a number of future directions for research on 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine. One direction is to further study its mechanism of action and how it interacts with other neurotransmitter systems in the brain. Another direction is to conduct more extensive clinical trials to determine its safety and efficacy in humans. Additionally, more research is needed to determine the optimal dosage and administration of 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine for the treatment of mental health disorders. Finally, future research could explore the potential use of 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine in the treatment of other conditions such as addiction and substance abuse.

Synthesis Methods

The synthesis of 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are cyclohexylmethylamine and 2-fluorobenzonitrile. These two compounds are reacted together in the presence of a catalyst to form the intermediate 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine-2-carbonitrile. This intermediate is then reduced using hydrogen gas and a palladium catalyst to form 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine.

Scientific Research Applications

1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine has been studied for its potential use in the treatment of various mental health disorders such as depression, anxiety, and schizophrenia. It has been found to have a unique mechanism of action that sets it apart from other drugs in its class. 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the dopamine D2 receptor. This dual mechanism of action may make 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine a promising candidate for the treatment of mental health disorders.

properties

IUPAC Name

1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2/c18-16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h4-5,8-9,15H,1-3,6-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQADKJEAHNBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198691
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(Cyclohexylmethyl)-4-(2-fluorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.